molecular formula C17H13ClN2O6S2 B2908513 Ethyl 1-(2-chlorophenyl)-6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-79-1

Ethyl 1-(2-chlorophenyl)-6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2908513
CAS No.: 899728-79-1
M. Wt: 440.87
InChI Key: OTDSRACTSAONTD-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 2-chlorophenyl group at position 1, a thiophen-2-ylsulfonyloxy substituent at position 4, and an ethyl ester at position 3.

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-6-oxo-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O6S2/c1-2-25-17(22)16-13(26-28(23,24)15-8-5-9-27-15)10-14(21)20(19-16)12-7-4-3-6-11(12)18/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDSRACTSAONTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Pyridazine Core
  • Target Compound : Features a 2-chlorophenyl group and a thiophen-2-ylsulfonyloxy group.
  • Analog 1 (Ethyl 1-(3-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate): Substitutes the sulfonyloxy group with a trifluoromethyl group and places the chloro substituent at the 3-position of the phenyl ring.
  • Analog 2 (Ethyl 5-cyano-1-(4-nitrophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate): Replaces the sulfonyloxy group with a cyano group and introduces a 4-nitrophenyl ring, which is strongly electron-deficient. This compound exhibits a higher melting point (181–183°C) compared to trifluoromethyl analogs (106–110°C), likely due to increased polarity .
Thiophene vs. Benzene Sulfonyl Groups

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound C₁₇H₁₄ClN₂O₆S₂ ~423.9 (estimated)* Not reported Not reported 2-Chlorophenyl, thiophen-2-ylsulfonyl
Analog 1 C₁₄H₁₀ClF₃N₂O₃ 346.69 Not reported 40–95 3-Chlorophenyl, trifluoromethyl
Analog 2 C₁₅H₁₁ClN₄O₅ 362.73 181–183 50 4-Nitrophenyl, cyano, methyl
Analog 3 C₁₇H₁₃ClN₂O₆S₂ 440.9 Not reported Not reported Phenyl, 5-chlorothiophen-2-ylsulfonyl

*Estimated based on structural similarity to Analog 3, excluding the 5-chloro substituent.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 1-(2-chlorophenyl)-6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate?

  • Methodological Answer : The synthesis involves multi-step reactions, including pyridazine ring formation and functional group introduction (e.g., sulfonate esters). Key steps include:

  • Step 1 : Condensation of chlorophenyl derivatives with dihydropyridazine precursors under reflux conditions.
  • Step 2 : Sulfonylation using thiophen-2-ylsulfonyl chloride, requiring controlled pH (~7–8) and inert solvents (e.g., dichloromethane).
  • Step 3 : Esterification of the carboxylate group using ethanol under acidic catalysis.
    Reaction conditions (temperature: 60–80°C; solvent polarity) significantly impact intermediate stability .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the pyridazine ring structure and sulfonate ester substitution. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) validates molecular weight (e.g., m/z ~468.92). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Optimization involves:

  • Temperature : Elevated temperatures (70–90°C) accelerate ring closure but may degrade thermally labile sulfonate groups.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency during sulfonylation.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve esterification yields by 15–20% in ethanol .
    Statistical tools like Design of Experiments (DoE) can model parameter interactions and identify optimal conditions .

Q. What methodologies are used to investigate the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) evaluate target engagement. Dose-response curves (IC₅₀ determination) are generated using fluorometric or colorimetric readouts.
  • Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to sulfonate-sensitive targets (e.g., tyrosine kinases).
  • ADME Profiling : Microsomal stability assays (e.g., liver microsomes) assess metabolic liability, with LC-MS/MS quantifying metabolite formation .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities in test compounds. Strategies include:

  • Reproducibility Checks : Replicate studies using standardized protocols (e.g., OECD guidelines).
  • Purity Reassessment : Re-analyze batches via HPLC-MS to rule out degradation products.
  • Meta-Analysis : Compare structural analogs (e.g., trifluoromethyl-substituted dihydropyridazines) to identify activity trends .

Q. What strategies are employed to study the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability Tests : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via UV-Vis spectroscopy.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>150°C).
  • Light Sensitivity : Accelerated photodegradation studies (ICH Q1B guidelines) quantify photooxidation products using LC-MS .

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